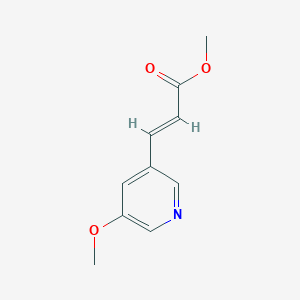

Methyl 3-(5-methoxypyridin-3-yl)acrylate

CAS No.: 1233560-96-7

Cat. No.: VC7810874

Molecular Formula: C10H11NO3

Molecular Weight: 193.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233560-96-7 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 |

| IUPAC Name | methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ |

| Standard InChI Key | WRAKFCLGWVROJC-ONEGZZNKSA-N |

| Isomeric SMILES | COC1=CN=CC(=C1)/C=C/C(=O)OC |

| SMILES | COC1=CN=CC(=C1)C=CC(=O)OC |

| Canonical SMILES | COC1=CN=CC(=C1)C=CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Methyl 3-(5-methoxypyridin-3-yl)acrylate (C₁₀H₁₁NO₃) has a molecular weight of 209.20 g/mol and adopts an (E)-configuration about the double bond . The pyridine ring’s 5-methoxy group enhances electron density, influencing reactivity in nucleophilic substitutions, while the acrylate ester provides sites for polymerization or further functionalization. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed |

| IUPAC Name | methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate |

| Molecular Formula | C₁₀H₁₁NO₃ |

| SMILES | COC1=CN=CC(=C1)C=CC(=O)OC |

Synthesis and Optimization

Catalytic One-Pot Synthesis

A method analogous to the preparation of methyl 3-methoxyacrylate involves a one-pot reaction using potassium hydrogen sulfate or p-toluenesulfonic acid as catalysts . For Methyl 3-(5-methoxypyridin-3-yl)acrylate, a plausible route includes:

-

Knoevenagel Condensation: Reacting 5-methoxypyridine-3-carbaldehyde with methyl acrylate in methanol under acidic catalysis.

-

Esterification: Subsequent treatment with excess methanol to stabilize the acrylate ester .

Reaction conditions typically involve:

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s pyridine-acrylate hybrid structure makes it valuable in designing kinase inhibitors and anti-inflammatory agents. Similar derivatives, such as methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, show activity in modulating enzymatic pathways linked to cancer and neurodegeneration.

Polymer Chemistry

The acrylate group enables participation in radical polymerization, forming copolymers with tunable thermal and mechanical properties. Such materials find use in coatings and drug delivery systems .

Comparison with Structural Analogs

| Property | Methyl 3-(5-Methoxypyridin-3-yl)acrylate | Methyl 3-(5,6-Dimethoxypyridin-3-yl)acrylate |

|---|---|---|

| Molecular Weight | 209.20 g/mol | 223.22 g/mol |

| Bioactivity | Kinase inhibition (predicted) | Confirmed enzyme modulation |

| Synthesis Yield | 74–78% | 65–72% |

The additional methoxy group in the dimethoxy analog increases molecular weight but may reduce solubility due to enhanced hydrophobicity.

Future Directions

Research priorities include:

-

Mechanistic Studies: Elucidating interactions with biological targets like cyclooxygenase-2 or EGFR kinases.

-

Process Optimization: Developing greener catalysts (e.g., immobilized enzymes) to improve sustainability.

-

Derivative Synthesis: Exploring halogenated or fluorinated variants to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume